

# A Comprehensive Technical Guide to 2,2,2-Trifluoro-N,N-dimethylacetamide

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## Compound of Interest

Compound Name: 2,2,2-Trifluoro-N,N-dimethylacetamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **2,2,2-Trifluoro-N,N-dimethylacetamide**, a fluorinated organic compound of significant interest in chemical synthesis and pharmaceutical development. The document details its chemical properties, synthesis, and key applications, supported by experimental protocols and data.

## Core Molecular and Physical Properties

**2,2,2-Trifluoro-N,N-dimethylacetamide** is a colorless to pale yellow liquid.<sup>[1]</sup> The incorporation of the trifluoromethyl group (-CF<sub>3</sub>) significantly influences its chemical and physical properties compared to its non-fluorinated analog, N,N-dimethylacetamide (DMAC). The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it a versatile reagent in organic synthesis.

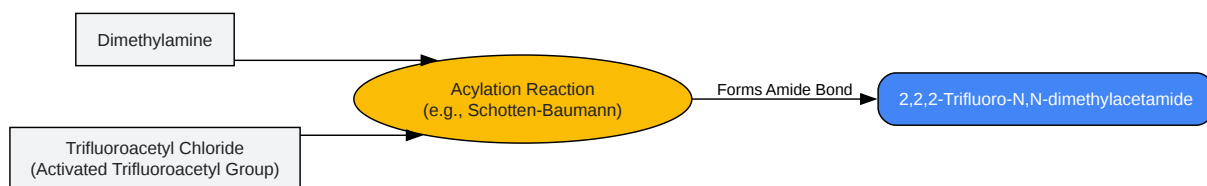
A summary of its key quantitative data is presented below.

Property	Value
Molecular Formula	C4H6F3NO[1][2][3][4][5]
Molecular Weight	141.09 g/mol [1][2][3][4][5]
CAS Number	1547-87-1[1][3][4][6]
Boiling Point	132 - 137 °C[1][4]
Density	1.23 - 1.26 g/cm <sup>3</sup> [1][4]
Refractive Index	1.36[3][4]
Appearance	Colorless to pale yellow liquid[1][3][4]
InChIKey	WXBWKMLIVXELSF-UHFFFAOYSA-N[1][2][4][5]
SMILES	CN(C)C(=O)C(F)(F)F[2][5]

## Synthesis and Chemical Reactivity

### 2.1. General Synthesis

The primary synthetic route to **2,2,2-Trifluoro-N,N-dimethylacetamide** involves the reaction of a dimethylamine source with an activated trifluoroacetyl group.[1] A common method is the Schotten-Baumann reaction between trifluoroacetyl chloride and dimethylamine.[7] This established method provides a reliable pathway to the compound.



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Caption: General synthetic pathway for **2,2,2-Trifluoro-N,N-dimethylacetamide**.

## 2.2. Chemical Reactivity

The trifluoroacetyl group confers unique reactivity to the molecule. The three fluorine atoms are strongly electron-withdrawing, which polarizes the carbonyl group and makes the carbonyl carbon highly electrophilic.<sup>[1]</sup> This property makes the compound an effective trifluoroacetylating agent and susceptible to attack by various nucleophiles, such as organolithium reagents.<sup>[1]</sup> While the carbonyl carbon is electrophilic, the lone pair of electrons on the amide nitrogen gives the molecule potential nucleophilic character as well.<sup>[1]</sup>

## Applications in Research and Development

**2,2,2-Trifluoro-N,N-dimethylacetamide** serves multiple roles in modern organic and medicinal chemistry.

- **Fluorinated Building Block:** It is used to introduce the trifluoromethyl group into molecules, a common strategy in drug development to enhance metabolic stability, binding affinity, and bioavailability.<sup>[1]</sup>
- **Specialty Solvent:** Its unique properties, including high thermal stability, make it a useful solvent in specific applications.<sup>[1][8][9]</sup> The related compound, N,N-dimethylacetamide (DMAC), is an FDA-approved solvent used to improve the solubility of lipophilic and high molecular weight drugs.<sup>[10]</sup>
- **Synthetic Reagent:** It participates in various transition metal-catalyzed reactions and is a valuable reagent for trifluoroacetylation.<sup>[1][8]</sup>

## Experimental Protocols

### 4.1. Spectroscopic Characterization: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of **2,2,2-Trifluoro-N,N-dimethylacetamide**.<sup>[1]</sup> A key dynamic feature observable by variable-temperature (VT) NMR is the hindered rotation around the C-N amide bond, which has partial double bond character.<sup>[1]</sup> As temperature increases, the rate of this rotation accelerates. Detailed analysis of the NMR line shapes at different temperatures allows for the determination of the kinetic and thermodynamic parameters of this rotational barrier.<sup>[1]</sup>

#### 4.2. Example Protocol: Trifluoroacetylation of an Organolithium Intermediate

The following protocol illustrates the use of **2,2,2-Trifluoro-N,N-dimethylacetamide** as a trifluoroacetylating agent. This reaction is adapted from a procedure described by Tokyo Chemical Industry Co., Ltd.[\[8\]](#)

Objective: To synthesize a trifluoroacetylated compound from an oxazole derivative via lithiation.

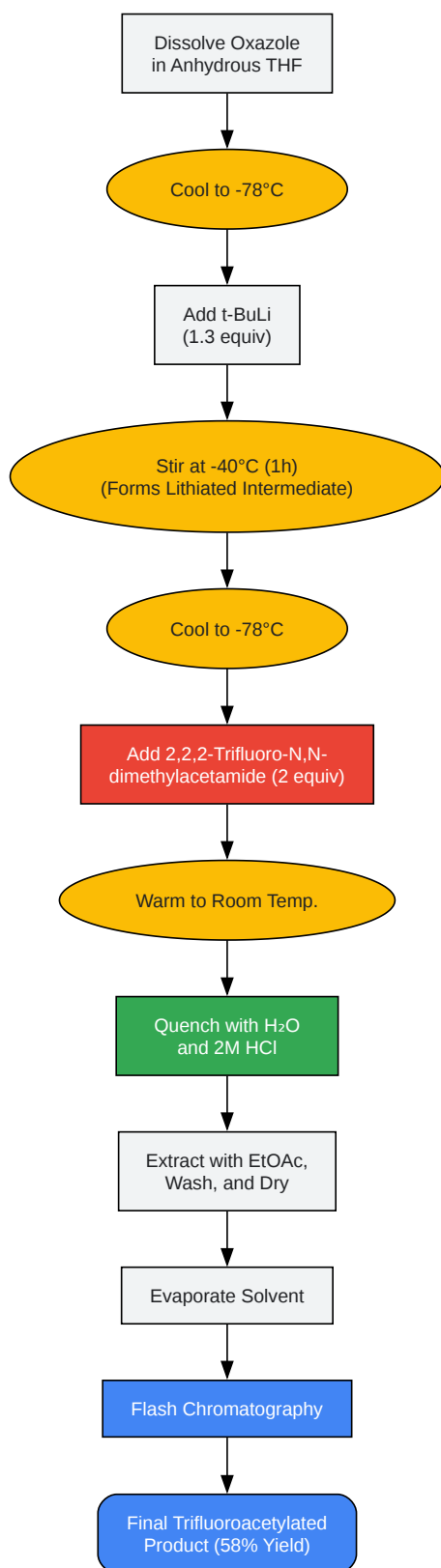
Materials:

- 2-(1-(tert-Butyldimethylsilyloxy)-7-phenylheptyl)oxazole
- Anhydrous Tetrahydrofuran (THF)
- tert-Butyllithium (t-BuLi), 1.7 M in pentane
- **2,2,2-Trifluoro-N,N-dimethylacetamide**
- Water, 2M Hydrochloric Acid (HCl), Ethyl Acetate (EtOAc), Saturated Sodium Chloride (NaCl), Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica (SiO<sub>2</sub>) for flash chromatography

Procedure:

- Dissolve the starting oxazole derivative (1 equivalent) in anhydrous THF (8 mL / 0.268 mmol).
- Cool the solution to -78 °C under an argon atmosphere.
- Add t-BuLi (1.3 equivalents) dropwise.
- Stir the reaction mixture for 1 hour at -40 °C to form the organolithium intermediate.
- Cool the mixture back down to -78 °C.
- Add **2,2,2-Trifluoro-N,N-dimethylacetamide** (2 equivalents).

- Allow the reaction mixture to warm to room temperature.
- Quench the reaction by adding water (3 mL) followed by 2M HCl (2 mL).
- Extract the aqueous mixture with EtOAc.
- Wash the organic layer with saturated aqueous NaCl and dry over Na<sub>2</sub>SO<sub>4</sub>.
- Evaporate the solvent in vacuo to obtain the crude product.
- Purify the crude material by flash chromatography on silica gel (EtOAc/hexanes) to yield the final trifluoroacetylated product (58% yield).<sup>[8]</sup>



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Caption: Workflow for a trifluoroacetylation reaction using **2,2,2-Trifluoro-N,N-dimethylacetamide**.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2,2,2-Trifluoro-N,N-dimethylacetamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072965#2-2-2-trifluoro-n-n-dimethylacetamide-molecular-weight]

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